Cas no 302583-90-0 (4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole)

4-(4-Chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core functionalized with a 4-chlorophenylthio group, methyl substituents, and a 5-nitrofuran-2-carbonyl moiety. This structure confers potential reactivity and biological activity, making it a candidate for pharmaceutical or agrochemical applications. The presence of the nitrofuran group suggests possible antimicrobial properties, while the chlorophenylthio and pyrazole components may contribute to binding affinity in target interactions. The compound's modular design allows for further derivatization, enabling exploration of structure-activity relationships. Its well-defined synthetic route ensures reproducibility for research purposes. Careful handling is advised due to the nitro and sulfide functional groups.
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole structure
302583-90-0 structure
商品名:4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole
CAS番号:302583-90-0
MF:C16H12ClN3O4S
メガワット:377.802181243896
CID:5964065
PubChem ID:2315862

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole
    • (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone
    • Methanone, [4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl](5-nitro-2-furanyl)-
    • [4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(5-nitrofuran-2-yl)methanone
    • 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole
    • F0755-0065
    • SR-01000443904
    • Z56764113
    • 302583-90-0
    • ZINC03182034
    • AKOS001035609
    • SR-01000443904-1
    • インチ: 1S/C16H12ClN3O4S/c1-9-15(25-12-5-3-11(17)4-6-12)10(2)19(18-9)16(21)13-7-8-14(24-13)20(22)23/h3-8H,1-2H3
    • InChIKey: KTOFUJWINPEZIW-UHFFFAOYSA-N
    • ほほえんだ: C(N1C(C)=C(SC2=CC=C(Cl)C=C2)C(C)=N1)(C1=CC=C([N+]([O-])=O)O1)=O

計算された属性

  • せいみつぶんしりょう: 377.0237047g/mol
  • どういたいしつりょう: 377.0237047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 119Ų

じっけんとくせい

  • 密度みつど: 1.50±0.1 g/cm3(Predicted)
  • ふってん: 531.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): -2.56±0.12(Predicted)

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
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F0755-0065-5mg
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F0755-0065-3mg
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302583-90-0 90%+
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$63.0 2023-05-17

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole 関連文献

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazoleに関する追加情報

Introduction to 4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole (CAS No. 302583-90-0)

4-(4-chlorophenylsulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 302583-90-0, represents a novel class of heterocyclic molecules with potential applications in the development of therapeutic agents. The structural complexity and unique functional groups present in this molecule make it a subject of intense study for researchers aiming to uncover new pharmacological properties and mechanisms.

The core structure of 4-(4-chlorophenylsulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole) consists of a pyrazole ring, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets. The pyrazole ring is further modified with various substituents that enhance its pharmacological activity. Specifically, the presence of a 4-chlorophenylsulfanyl group and a 5-nitrofuran-2-carbonyl moiety introduces both electronic and steric effects that can influence the compound's binding affinity and selectivity.

In recent years, there has been a growing interest in exploring the therapeutic potential of pyrazole derivatives. These compounds have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in inflammatory and infectious diseases. The introduction of electron-withdrawing groups such as the 5-nitrofuran-2-carbonyl moiety can enhance the bioactivity of the molecule by increasing its lipophilicity and improving its ability to cross biological membranes. Additionally, the 3,5-dimethyl substitution pattern on the pyrazole ring contributes to the stability and rigidity of the molecule, which can be advantageous for drug design.

The synthesis of 4-(4-chlorophenylsulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole) involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as nitration and sulfonylation. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired substituents efficiently. The use of high-performance analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for confirming the structural integrity of the compound.

The pharmacological profile of 4-(4-chlorophenylsulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole) has been evaluated in several in vitro and in vivo studies. These investigations have revealed interesting interactions with biological targets such as kinases and transcription factors. The compound has demonstrated inhibitory activity against certain enzymes implicated in cancer progression, making it a potential candidate for further development as an anticancer agent. Additionally, preliminary studies suggest that this molecule may exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses.

The role of computational chemistry in understanding the molecular interactions of 4-(4-chlorophenylsulfanyl-3,5-dimethyl-1-(5-nitrofuran-2-carbonyl)-1H-pyrazole strong>) cannot be overstated. Molecular docking simulations have been used to predict how this compound binds to its target proteins at an atomic level. These simulations provide valuable insights into the binding affinity and specificity of the molecule, helping researchers design analogs with improved pharmacological properties. Furthermore, quantum mechanical calculations have been employed to elucidate the electronic structure and reactivity of key functional groups within the molecule.

The future prospects for 4-(4-chlorophenyl strong>sulfanyl -3,5-dimethyl -1-( 5-nitrofuran -2-carbonyl )-1H-pyrazole ) are promising, with ongoing research aimed at optimizing its pharmacokinetic profile and exploring new therapeutic applications. Combination therapies involving this compound with other drugs may also be investigated to enhance treatment efficacy. As our understanding of disease mechanisms continues to evolve, new opportunities for leveraging this versatile scaffold are likely to emerge.

In conclusion, 4-(< strong >4-chlorophenyl sulfanyl -3 ,5 -dimethyl -1 -( 5 -nitrofuran -2 -carbonyl ) -1 H -pyrazole strong >) (CAS No. 302583-90-0) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further development as a therapeutic agent. With continued advancements in synthetic chemistry and computational methods, this molecule is poised to make meaningful contributions to drug discovery efforts in the coming years.

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